1H-Benz[e]isoindole-1,3(2H)-dione, commonly referred to as benz[e]isoindole-1,3-dione, is a heterocyclic compound characterized by a fused isoindole structure. This compound has garnered attention for its potential applications in pharmaceuticals and materials science due to its unique structural properties and reactivity.
1H-Benz[e]isoindole-1,3(2H)-dione belongs to the class of isoindole derivatives. Isoindoles are bicyclic compounds that consist of an indole structure fused with a five-membered ring containing a carbonyl group. This classification places 1H-Benz[e]isoindole-1,3(2H)-dione among compounds with significant biological activity and synthetic utility.
The synthesis of 1H-Benz[e]isoindole-1,3(2H)-dione can be achieved through several methods:
The reaction conditions often include varying temperatures and times to optimize yield and purity. For instance, using T3P in higher concentrations can lead to regioselective formations of different derivatives .
The molecular formula of 1H-Benz[e]isoindole-1,3(2H)-dione is C12H7NO. Its structure features a bicyclic system with a carbonyl group that contributes to its reactivity and interaction with biological targets.
1H-Benz[e]isoindole-1,3(2H)-dione participates in various chemical reactions, including:
Characterization of the synthesized compounds typically involves spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), which provide insights into the molecular environment and confirm structural integrity .
The mechanism by which 1H-Benz[e]isoindole-1,3(2H)-dione exerts its biological effects often involves:
In vitro studies have shown varying degrees of biological activity depending on the substituents on the isoindole framework, indicating potential for tailored pharmacological applications .
Relevant data include spectral characteristics obtained from NMR and IR analyses that help elucidate its functional groups and molecular interactions .
1H-Benz[e]isoindole-1,3(2H)-dione has several notable applications:
The isoindole-1,3-dione scaffold, particularly phthalimide (1H-isoindole-1,3-dione), has been a cornerstone of medicinal chemistry since the mid-20th century. Its journey began with the notorious thalidomide (introduced in the 1950s), which demonstrated both teratogenicity and unexpected immunomodulatory/antiangiogenic properties [2] [8]. This duality catalyzed research into safer analogs, leading to FDA-approved derivatives like lenalidomide (2004) and pomalidomide (2013) for multiple myeloma. These agents retain the phthalimide core but incorporate structural modifications that mitigate toxicity while enhancing immunomodulatory activity [2] [8]. Beyond oncology, isoindole-diones feature prominently in agrochemicals (e.g., protoporphyrinogen oxidase inhibitors like flumiclorac-pentyl) and high-performance pigments (e.g., Pigment Yellow 139) [2] [4]. The scaffold’s versatility is further exemplified by natural isoindole alkaloids, such as staurosporine (isolated in 1977), a potent protein kinase inhibitor derived from microbial biosynthesis [8].
Table 1: Key Milestones in Isoindole-1,3-dione Drug Development
Year | Compound | Significance | Source/Reference |
---|---|---|---|
1950s | Thalidomide | First therapeutic use; highlighted teratogenic risks & immunomodulatory potential | [2] [8] |
1977 | Staurosporine | Natural indolocarbazole kinase inhibitor discovered | [8] |
2004 | Lenalidomide | FDA-approved for multiple myeloma; reduced toxicity vs. thalidomide | [2] [8] |
2013 | Pomalidomide | FDA-approved for refractory myeloma; enhanced antiangiogenic activity | [2] [8] |
2020s | N-Substituted hexahydro derivatives | Antioxidant & anti-inflammatory candidates | [2] [9] |
The 1H-Benz[e]isoindole-1,3(2H)-dione scaffold (PubChem CID: 11513929) offers distinct pharmacological advantages over simpler phthalimides [1]. Its angular benz-fusion extends π-conjugation, enhancing interactions with aromatic residues in enzyme binding pockets (e.g., COX-2, cholinesterases) [3] [9]. The scaffold’s planarity and rigidity promote selective binding, while the imide N–H enables hydrogen bonding or serves as a site for functionalization via N-alkylation/acylation [9] [10]. Computational studies confirm superior blood-brain barrier (BBB) penetration vs. non-fused analogs, critical for CNS-targeted therapies [2] [5]. Additionally, the electron-deficient dione system scavenges reactive oxygen/nitrogen species (ROS/RNS), making it ideal for oxidative-stress-related disorders [2] [9]. Recent synthetic innovations, such as Diels-Alder cyclizations and Mannich aminomethylations, enable precise modifications at C2, N2, or the benzenoid ring to fine-tune bioactivity [3] [9].
Anti-Inflammatory Applications
Derivatives bearing 4-arylpiperazine or thiophene-2-carboxamide substituents exhibit potent cyclooxygenase-2 (COX-2) inhibition. For example, N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide (compound 1b) showed exceptional DPPH radical scavenging (IC₅₀ ~5 µM) and COX-2 selectivity (ratio >2 vs. COX-1) – outperforming meloxicam in some assays [2] [9]. Molecular docking reveals key interactions: the isoindoledione core forms π-π contacts with COX-2’s Tyr385/Trp387, while the thiophene ring occupies the hydrophobic pocket near Val349 [9]. Hexahydro variants (e.g., compound 2) further improve solubility and reduce off-target effects [2].
Neurodegenerative Disease Therapeutics
In Alzheimer’s disease (AD), benz[e]isoindole-diones act as dual acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE) inhibitors. Derivative I (N-(4-phenylpiperazine-ethyl-benz[e]isoindoledione) achieves IC₅₀ = 1.12 µM against AChE by binding the catalytic anionic site (CAS) via cation-π interactions with Phe330 and the peripheral anionic site (PAS) via Trp279 stacking [5] [6]. Derivative III (diphenylmethyl analog) inhibits BuChE (IC₅₀ = 21.24 µM), crucial for late-stage AD where BuChE compensates for diminished AChE [5] [6]. Molecular dynamics simulations confirm stability (>20 ns) within AChE’s gorge, with free energies of binding (ΔG = −12.87 to −13.78 kcal/mol) rivaling donepezil [5]. Multi-target engagement includes MAO-B inhibition and NF-κB pathway suppression, addressing neuroinflammation and oxidative stress [2] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1